(R)-Zanubrutinib - 1691249-44-1

(R)-Zanubrutinib

Catalog Number: EVT-1750341
CAS Number: 1691249-44-1
Molecular Formula: C27H29N5O3
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-Zanubrutinib is a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), Waldenström macroglobulinemia (WM), and follicular lymphoma (FL). [, , , , , , , , , , , , , , , , , , , , , ] It is a second-generation BTK inhibitor designed to improve on the efficacy and safety profile of first-generation BTK inhibitors.

Ibrutinib

Compound Description: Ibrutinib is a first-generation BTK inhibitor approved for various B-cell malignancies. [, , , , , ] It has demonstrated efficacy in treating CLL, WM, and other B-cell malignancies, but its use is associated with an increased risk of cardiovascular toxicities. [, , , ]

Acalabrutinib

Compound Description: Acalabrutinib is another second-generation covalent BTK inhibitor with improved selectivity for BTK compared to ibrutinib. It is also approved for the treatment of several B-cell malignancies, demonstrating efficacy and a generally favorable safety profile.

Relevance: Like (R)-Zanubrutinib, acalabrutinib belongs to the class of second-generation covalent BTK inhibitors designed to enhance BTK selectivity and minimize off-target effects. Both compounds aim to achieve superior efficacy and reduced toxicity compared to ibrutinib.

Pirtobrutinib

Compound Description: Pirtobrutinib is a novel, non-covalent BTK inhibitor that exhibits high potency and selectivity for BTK. It is currently being investigated in clinical trials for the treatment of CLL, including patients who have developed resistance to covalent BTK inhibitors.

Relevance: Although pirtobrutinib is a non-covalent BTK inhibitor, it targets the same kinase as (R)-Zanubrutinib. The emergence of the BTK Leu528Trp mutation, observed in patients treated with (R)-Zanubrutinib, raises concerns about potential cross-resistance to pirtobrutinib.

Venetoclax

Compound Description: Venetoclax is a BCL-2 inhibitor approved for the treatment of CLL and other hematologic malignancies. [, ] It acts by selectively inhibiting the anti-apoptotic protein BCL-2, promoting apoptosis in tumor cells. [, ]

Relevance: Venetoclax is frequently used in combination with BTK inhibitors, including (R)-Zanubrutinib, for the treatment of CLL. [, ] This combination has demonstrated promising efficacy and allows for a fixed-duration treatment approach driven by undetectable minimal residual disease (uMRD). [, ]

Obinutuzumab

Compound Description: Obinutuzumab is a type II anti-CD20 monoclonal antibody approved for the treatment of CLL and FL. [, , , ] It binds to CD20, a protein expressed on the surface of B cells, leading to cell death via antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity. [, , , ]

Relevance: Obinutuzumab is often used in combination with BTK inhibitors, including (R)-Zanubrutinib, to enhance efficacy in treating CLL and FL. [, , , ] This combination has shown promising results in clinical trials, with improved overall response rates and durable remissions. [, , , ]

Bendamustine

Compound Description: Bendamustine is an alkylating agent used in the treatment of various hematologic malignancies, including CLL and FL. [, ] It interferes with DNA replication and repair, leading to cell death. [, ]

Relevance: Bendamustine plus rituximab (BR) is a standard chemotherapy regimen used in CLL. [, ] (R)-Zanubrutinib demonstrated superior progression-free survival compared to BR in a phase 3 clinical trial (SEQUOIA), establishing its efficacy as a first-line treatment option for CLL. [, ]

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory agent used in the treatment of multiple myeloma and other hematologic malignancies. It has various mechanisms of action, including immunomodulatory effects, direct antitumor activity, and anti-angiogenic effects.

Relevance: Lenalidomide plus rituximab is a standard treatment regimen for FL. A phase 3 clinical trial (MAHOGANY) is ongoing to compare the efficacy and safety of (R)-Zanubrutinib plus anti-CD20 antibodies versus lenalidomide plus rituximab in patients with R/R FL or MZL. This trial will provide insights into the comparative effectiveness of (R)-Zanubrutinib-based therapy against an established treatment regimen.

Overview

(R)-Zanubrutinib, also known as BGB-3111, is a potent and selective inhibitor of Bruton’s Tyrosine Kinase (BTK), a key enzyme involved in B-cell receptor signaling. This compound has been developed for the treatment of various hematological malignancies, particularly B-cell lymphomas. The drug is characterized by its irreversible binding to BTK, which enhances its therapeutic efficacy and selectivity compared to other kinase inhibitors.

Source

(R)-Zanubrutinib was discovered and developed by BeiGene, a biotechnology company focused on molecularly targeted therapies for cancer. The compound has undergone extensive preclinical and clinical studies, demonstrating its potential as an effective treatment for conditions such as chronic lymphocytic leukemia and mantle cell lymphoma.

Classification

(R)-Zanubrutinib falls under the category of small-molecule inhibitors. It is classified as a covalent inhibitor due to its mechanism of action involving the formation of a stable bond with the BTK enzyme. It belongs to the class of drugs known as kinase inhibitors, specifically targeting the TEC family of kinases.

Synthesis Analysis

The synthesis of (R)-Zanubrutinib involves a multi-step chemical process that includes several key reactions. The synthesis pathway can be summarized in six main stages:

  1. Condensation: The initial step involves the condensation of two defined starting materials.
  2. Reduction: Subsequent reduction steps are performed to modify functional groups.
  3. Deprotection: Protective groups are removed to reveal reactive sites necessary for further reactions.
  4. Chiral Isolation: The chiral nature of the compound is established through selective isolation techniques.
  5. Hydrolysis: Hydrolysis reactions are conducted to convert intermediates into desired products.
  6. Enantioselective Conditions: The final product is obtained under specific enantioselective conditions to ensure the desired chirality.

The entire process is carefully controlled to ensure high purity and yield of the final product .

Molecular Structure Analysis

The molecular structure of (R)-Zanubrutinib can be described by its unique arrangement of atoms, which includes a pyrazolo[1,5-a]pyrimidine core structure. The compound exhibits chirality due to the presence of specific stereocenters.

Molecular Data

  • Molecular Formula: C₂₁H₂₃N₅O
  • Molecular Weight: 365.44 g/mol
  • Chirality: (R) configuration confirmed through X-ray crystallographic analysis.

The structural representation highlights functional groups that contribute to its binding affinity and specificity towards BTK .

Chemical Reactions Analysis

The synthesis of (R)-Zanubrutinib involves several critical chemical reactions:

  • Knoevenagel Condensation: This reaction forms the initial framework by linking two molecular components.
  • Hydrogenation: A key step that reduces double bonds in the molecule, contributing to its saturation and stability.
  • Amidation: The introduction of amide bonds enhances the compound's biological activity.
  • Chiral Resolution: Techniques such as high-performance liquid chromatography are employed to achieve enantiomerically pure forms of (R)-Zanubrutinib.

Each reaction step is optimized for yield and selectivity, ensuring that the final product meets pharmaceutical standards .

Mechanism of Action

(R)-Zanubrutinib exerts its therapeutic effects through the irreversible inhibition of BTK, which plays a crucial role in B-cell receptor signaling pathways. By binding covalently to a cysteine residue in the BTK active site, (R)-Zanubrutinib prevents downstream signaling that promotes B-cell proliferation and survival.

Process Details

  1. Binding: The compound binds irreversibly to BTK, leading to prolonged inhibition.
  2. Signal Disruption: This inhibition disrupts critical signaling pathways involved in B-cell activation and proliferation.
  3. Therapeutic Outcome: The result is reduced tumor growth and improved patient outcomes in B-cell malignancies.

Pharmacokinetic studies indicate that (R)-Zanubrutinib maintains effective plasma concentrations over extended periods, supporting its clinical use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Low solubility in water but high permeability, classified as Biopharmaceutics Classification System class II.

Chemical Properties

  • Stability: Stable under standard laboratory conditions.
  • pH Sensitivity: Exhibits stability across a range of pH levels typical for biological environments.

Relevant analyses confirm that (R)-Zanubrutinib maintains structural integrity during storage and handling, with specifications controlling appearance, identification, assay purity, and residual solvents .

Applications

(R)-Zanubrutinib has significant applications in clinical oncology:

  • Treatment of Hematological Malignancies: Primarily used for treating chronic lymphocytic leukemia and mantle cell lymphoma.
  • Clinical Trials: Continues to be evaluated in various clinical trials assessing its efficacy and safety profile against other therapies.
  • Research Tool: Utilized in research settings to study B-cell signaling pathways and develop new therapeutic strategies targeting BTK.

The ongoing research into (R)-Zanubrutinib underscores its importance as a valuable tool in cancer therapeutics .

Properties

CAS Number

1691249-44-1

Product Name

(R)-Zanubrutinib

IUPAC Name

(7R)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1

InChI Key

RNOAOAWBMHREKO-JOCHJYFZSA-N

SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Isomeric SMILES

C=CC(=O)N1CCC(CC1)[C@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.